molecular formula C13H12O3S B8614733 2-(5-Methoxycarbonylthien-2-yl)-1-methoxybenzene

2-(5-Methoxycarbonylthien-2-yl)-1-methoxybenzene

Cat. No. B8614733
M. Wt: 248.30 g/mol
InChI Key: HMANALUKKTVEKA-UHFFFAOYSA-N
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Patent
US07208505B2

Procedure details

2-Thienyl-1-methoxybenzene (10 g, 53 mmol) is cooled to −78° C. in dry tetrahydrofuran (265 ml) under nitrogen while stirring. n-Butyl lithium in hexanes (1.6M, 37 ml, 59 mmol, 1.1 eq.) is added slowly and the resulting mixture is stirred cold for an hour. Chloromethyl formate (4.1 ml, 53 mmol, 1.0 eq.) is added and the reaction is stirred cold for another hour. The mixture is allowed to warm to room temperature before quenching with saturated bicarbonate solution and ethyl acetate. The layers are separated and the organic phase is washed with brine, dried over sodium sulfate and concentrated. The residue is purified via flash chromatography in 5% ethyl acetate/hexanes to afford 7.9 g of 2-(5-methoxycarbonylthien-2-yl)-1-methoxybenzene (61%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
265 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Chloromethyl formate
Quantity
4.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH3:13].C([Li])CCC.[CH:19]([O:21][CH2:22]Cl)=[O:20]>O1CCCC1>[CH3:22][O:21][C:19]([C:5]1[S:1][C:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:12][CH3:13])=[CH:3][CH:4]=1)=[O:20]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1C(=CC=C1)C1=C(C=CC=C1)OC
Name
Quantity
265 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
37 mL
Type
reactant
Smiles
Step Three
Name
Chloromethyl formate
Quantity
4.1 mL
Type
reactant
Smiles
C(=O)OCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture is stirred cold for an hour
STIRRING
Type
STIRRING
Details
the reaction is stirred cold for another hour
CUSTOM
Type
CUSTOM
Details
before quenching with saturated bicarbonate solution and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified via flash chromatography in 5% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(S1)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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